1-Benzyl-5,5-dimethylpyrrolidin-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol typically involves the reaction of 5,5-dimethylpyrrolidin-3-one with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5,5-dimethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents in anhydrous conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.
Substitution: Benzyl bromide or other alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
1-Benzyl-5,5-dimethylpyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The benzyl group can interact with hydrophobic pockets in proteins, affecting their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Benzyl-5,5-dimethylpyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
1-Benzylpyrrolidin-3-ol: Lacks the two methyl groups at the 5-position, which can influence its reactivity and biological activity.
5,5-Dimethylpyrrolidin-3-ol: Lacks the benzyl group, affecting its hydrophobic interactions and overall properties.
1-Benzyl-3-hydroxypyrrolidine: Similar structure but with different substitution patterns, leading to variations in chemical and biological behavior.
Properties
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHWNZGAHJFNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1CC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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